L-(-)-Epinephrine-d3

説明

特性

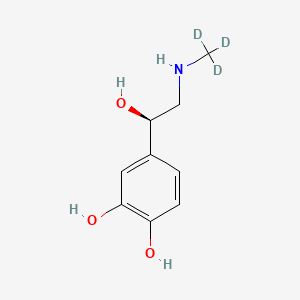

IUPAC Name |

4-[(1R)-1-hydroxy-2-(trideuteriomethylamino)ethyl]benzene-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9-13H,5H2,1H3/t9-/m0/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTWMZQNUQWSLP-XYFUXNRQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=C(C=C1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC[C@@H](C1=CC(=C(C=C1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678683 |

Source

|

| Record name | 4-{(1R)-1-Hydroxy-2-[(~2~H_3_)methylamino]ethyl}benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217733-17-9 |

Source

|

| Record name | 4-{(1R)-1-Hydroxy-2-[(~2~H_3_)methylamino]ethyl}benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Stability of L-(-)-Epinephrine-d3 in Solution

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the stability of L-(-)-Epinephrine-d3 in solution, designed for researchers, scientists, and drug development professionals. L-(-)-Epinephrine-d3, a deuterated isotopologue of L-Epinephrine, is a critical tool in biomedical and pharmaceutical research, primarily serving as an internal standard for the quantification of epinephrine in biological matrices by mass spectrometry.[1][2] Its structural integrity in solution is paramount for the accuracy and reproducibility of experimental data. This document delves into the chemical basis of its instability, outlines the primary degradation pathways, and provides field-proven protocols for its handling, storage, and stability assessment.

The Molecular Basis of Instability

The stability challenges of L-(-)-Epinephrine-d3 are fundamentally rooted in the inherent reactivity of its parent molecule, L-Epinephrine. The principles and degradation pathways discussed are directly applicable, as the deuterium labeling on the N-methyl group does not significantly influence the primary sites of chemical degradation.[3]

The Catecholamine Moiety: The Source of Reactivity

L-(-)-Epinephrine-d3 possesses a catechol ring (a benzene ring with two adjacent hydroxyl groups). This moiety is highly susceptible to oxidation, especially under neutral or alkaline conditions, readily losing electrons to form an ortho-quinone intermediate.[4] This initial oxidation step is often the gateway to a cascade of further reactions, leading to colored degradation products and a loss of the parent compound.

Chirality and Biological Activity

The molecule features a chiral center at the benzylic hydroxyl group. The L-enantiomer, specifically the (R)-isomer, is the biologically active form, possessing 20 to 50 times more potency than its D-enantiomer counterpart.[5] The conversion of the L-form to the D-form via racemization represents a critical loss of pharmacological activity and is a significant degradation pathway.[5][6] Any analytical work relying on the specific properties of the L-isomer must account for potential racemization.

Primary Degradation Pathways

The degradation of L-(-)-Epinephrine-d3 in solution is primarily driven by three distinct chemical processes: oxidation, racemization, and reactions with formulation excipients like sulfites.[5][7]

-

Oxidative Degradation: Exposure to oxygen, particularly when catalyzed by light or trace metal ions, initiates the oxidation of the catechol ring to form epinephrine-ortho-quinone. This intermediate cyclizes to form leukoadrenochrome, which is further oxidized to the reddish-colored adrenochrome. Adrenochrome can then undergo further reactions and polymerization to form brown or black melanin-like pigments, providing a visible indicator of significant degradation.[4][5]

-

Racemization: This process involves the inversion of the stereochemistry at the chiral center, converting the active L-(-)-Epinephrine-d3 into the inactive D-(+)-Epinephrine-d3.[8] This reaction is known to be accelerated in alkaline solutions.[9] After approximately 4 years of storage, some adrenaline injections were found to have 10% of the L-adrenaline converted to D-adrenaline.[6]

-

Sulfite-Induced Degradation: Antioxidants, such as sodium metabisulfite, are commonly added to epinephrine formulations to prevent oxidation.[10][11] However, these sulfite agents can directly react with epinephrine in an addition reaction to form the pharmacologically inactive Epinephrine Sulfonic Acid (ESA).[5][12] This presents a complex challenge, as the agent meant to stabilize the molecule can also be a source of its degradation.

Caption: Key degradation pathways of L-(-)-Epinephrine-d3 in solution.

Critical Factors Influencing Solution Stability

The rate and extent of L-(-)-Epinephrine-d3 degradation are profoundly influenced by several environmental and formulation factors. Understanding and controlling these variables is essential for maintaining the integrity of stock solutions and experimental samples.

-

pH: This is arguably the most critical factor. Epinephrine is significantly more stable in acidic solutions, with an optimal pH range typically between 2.2 and 5.0.[10] In acidic conditions, the phenolic hydroxyl groups are protonated, reducing their susceptibility to oxidation.[13] Conversely, alkaline conditions dramatically accelerate both oxidation and racemization.[9][14]

-

Temperature: Degradation reactions are temperature-dependent. Storage at elevated temperatures accelerates the rates of all degradation pathways.[12] Refrigerated storage (e.g., 2-8°C) is strongly recommended for preserving solution stability.[15][16][17] Studies have also shown that cyclic temperature changes can be more detrimental than constant exposure to a moderately elevated temperature.[18]

-

Light: Exposure to light, especially UV light, provides the energy to drive photochemical degradation.[10] The use of amber glass vials or other light-protecting containers is mandatory for storage.[19] The photodegradation of epinephrine can be significantly increased by the presence of sulfites.[20]

-

Oxygen: The presence of dissolved atmospheric oxygen is a primary driver of oxidative degradation. While complete removal is difficult, minimizing headspace in vials and avoiding vigorous agitation can help reduce oxygen exposure. For long-term storage, purging solutions with an inert gas like nitrogen or argon is a common practice.[11]

-

Formulation Components: The choice of solvent and excipients is crucial.

-

Antioxidants: While sulfites are effective at preventing oxidation, they lead to ESA formation.[12] Alternative, non-sulfite antioxidant strategies are an area of active research for pharmaceutical formulations.[21][22]

-

Chelating Agents: Agents like ethylenediaminetetraacetic acid (EDTA) can be added to sequester trace metal ions that catalyze oxidative reactions.[5]

-

Diluents: Studies have demonstrated good stability in common diluents like 0.9% saline and 5% dextrose in water (D5W), provided other conditions like pH and temperature are controlled.[15][23]

-

Sources

- 1. CAS 1217733-17-9: L-(-)-Epinephrine-d3 | CymitQuimica [cymitquimica.com]

- 2. L-(-)-Epinephrine-d3 | 1217733-17-9 [chemicalbook.com]

- 3. L-(-)-Epinephrine-d3 | CAS 1217733-17-9 | LGC Standards [lgcstandards.com]

- 4. researchgate.net [researchgate.net]

- 5. WO2019072723A1 - Stabilized injectable pharmaceutical compositions of l-epinephrine - Google Patents [patents.google.com]

- 6. Racemization and oxidation in adrenaline injections [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. glaz-ing.com [glaz-ing.com]

- 9. researchgate.net [researchgate.net]

- 10. publications.ashp.org [publications.ashp.org]

- 11. Ficts and facts of epinephrine and norepinephrine stability in injectable solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thermal degradation of injectable epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kinetics and Mechanism of Epinephrine Autoxidation in the Presence of Plant Superoxide Inhibitors: A New Look at the Methodology of Using a Model System in Biological and Chemical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A study on the stability of urinary free catecholamines and free methyl-derivatives at different pH, temperature and time of storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Stability of Epinephrine in a Normal Saline Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cjhp-online.ca [cjhp-online.ca]

- 17. researchgate.net [researchgate.net]

- 18. Stability of Epinephrine in a Normal Saline Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 19. allergy.org.au [allergy.org.au]

- 20. ingentaconnect.com [ingentaconnect.com]

- 21. US20200268689A1 - Stabilization of epinephrine formulations - Google Patents [patents.google.com]

- 22. WO2017218918A1 - Stabilization of epinephrine formulations - Google Patents [patents.google.com]

- 23. Stability of Epinephrine at Standard Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

The Gold Standard: Interpreting the Certificate of Analysis for L-(-)-Epinephrine-d3 in Quantitative Bioanalysis

Introduction: The Chain of Custody in Regulated Bioanalysis

In the high-stakes environment of drug development and clinical diagnostics, the Certificate of Analysis (CoA) is not merely a receipt; it is the primary document of the "molecular chain of custody." For difficult-to-quantify catecholamines like Epinephrine, the use of a stable isotope-labeled internal standard (SIL-IS) is not optional—it is a requirement for meeting FDA M10 and ICH guidelines for bioanalytical method validation [1].

L-(-)-Epinephrine-d3 (CAS: 1217733-17-9) serves as the industry-standard reference material.[1] Its deuterated nature allows it to co-elute with endogenous epinephrine while remaining spectrally distinct in mass spectrometry (LC-MS/MS). However, the "L" configuration (levorotatory) is biologically critical; the inactive "D" isomer does not interact with adrenergic receptors in the same way and may exhibit different degradation kinetics or matrix interactions.

This guide dissects the CoA of L-(-)-Epinephrine-d3, translating analytical specifications into actionable laboratory protocols.

Part 1: The Anatomy of the CoA – Critical Parameters

A compliant CoA must meet ISO 17034 standards for Reference Material Producers [2].[2][3][4][5] Below are the critical parameters you must verify upon receipt.

Table 1: Key CoA Specifications for L-(-)-Epinephrine-d3

| Parameter | Specification | Technical Rationale |

| Chemical Name | L-(-)-Epinephrine-d3 (N-methyl-d3) | Identifies the specific isomer and label position. |

| CAS Number | 1217733-17-9 | Unique identifier for the HCl salt form (common).[6] |

| Chemical Purity | High purity prevents non-isobaric interferences. | |

| Isotopic Enrichment | Minimizes "d0" (unlabeled) contribution to the analyte channel. | |

| Chirality (Optical Rotation) | Confirms the active L-isomer (levorotatory). | |

| Form | White to off-white solid | Discoloration (pink/brown) indicates oxidation to Adrenochrome. |

| Solubility | Soluble in aqueous acid | Catecholamines degrade rapidly in neutral/alkaline pH. |

Part 2: Technical Deep Dive – Isotopic Purity & The "Cross-Talk" Risk

The most misunderstood section of a SIL-IS CoA is Isotopic Enrichment . It is insufficient to know that the material is "Deuterated." You must quantify the Unlabeled (d0) Contribution .

The Mechanism of Interference

In LC-MS/MS, we monitor specific mass transitions (MRM).

-

Analyte (Epinephrine):

184.1 -

IS (Epinephrine-d3):

187.1

If your IS is only 98% pure, up to 2% of the mass might be

Protocol: Calculating the "Blank" Contribution

Before running patient samples, you must experimentally validate the CoA's isotopic purity claim.

-

Prepare a Zero Sample: Extract blank matrix spiked only with the IS at the working concentration.

-

Analyze: Monitor the Analyte transition (

). -

Calculate:

-

Acceptance Criteria: Per FDA M10 guidance, interference from the IS should be < 20% of the LLOQ [1].

Part 3: Handling & Stability – The "Catechol" Challenge

Epinephrine is a catecholamine, possessing a benzene ring with two hydroxyl groups (catechol moiety). This structure is highly susceptible to oxidation, forming Adrenochrome (a red/brown pigment) and melanin polymers. This reaction is catalyzed by:

-

pH > 4.0

-

Light (UV/Vis)

-

Metal ions (Fe, Cu)

Visualization: The Oxidation Pathway

The following diagram illustrates why acidic preparation is mandatory.

Figure 1: The degradation pathway of Epinephrine. The CoA validity is voided if the material is exposed to alkaline conditions or light, leading to Adrenochrome formation. [3]

Protocol: Preparation of Stock Solutions

Objective: Solubilize L-(-)-Epinephrine-d3 while preventing oxidation.

-

Solvent Preparation: Prepare 0.1 N HCl (Hydrochloric Acid) in degassed water. Do not use pure water or methanol initially.

-

Weighing: Weigh the solid rapidly. The HCl salt is hygroscopic.

-

Dissolution: Dissolve the powder in the 0.1 N HCl to achieve a concentration of 1 mg/mL.

-

Storage: Aliquot immediately into amber glass vials (silanized preferred to prevent adsorption). Store at -80°C.

-

Validity: Under these conditions, stability is typically 12-24 months. Thawed aliquots must be discarded after use.

Part 4: Analytical Workflow Validation

Upon receiving the CoA, the laboratory must perform a "User Acceptance Testing" (UAT) workflow to verify the material is fit for purpose.

Visualization: CoA Verification Workflow

Figure 2: Decision tree for incoming inspection of reference material. This workflow ensures that only chemically and isotopically pure isomers enter the analytical stream.

Part 5: Stereochemistry – Why the "L" Matters

The CoA specifies L-(-)-Epinephrine .[1][6][7][8][9][10] This refers to the stereochemistry at the

-

Biological Relevance: The L-isomer is approximately 15-20 times more potent at adrenergic receptors than the D-isomer.

-

Analytical Relevance: While standard C18 chromatography is not chiral, chiral inversion can occur in solution. If your method uses a Chiral Stationary Phase (CSP) to separate enantiomers, using a racemic (DL) internal standard will result in two IS peaks (one for D, one for L). This splits the IS signal and ruins the quantitation.

-

CoA Check: Verify the optical rotation is negative. If the CoA lists "N/A" or "Racemic," the standard is unsuitable for chiral methods and may introduce variability in biological assays due to differential protein binding of the enantiomers.

References

-

U.S. Food and Drug Administration (FDA). (2022).[11] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

-

International Organization for Standardization (ISO). (2016). ISO 17034:2016 - General requirements for the competence of reference material producers.[4] Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 5816, Epinephrine. (Section: Stability/Oxidation). Retrieved from [Link]

Sources

- 1. L-(-)-Epinephrine-d3 | CAS 1217733-17-9 | LGC Standards [lgcstandards.com]

- 2. Reference Material Producer Accreditation | ISO 17034 | ANAB [anab.ansi.org]

- 3. certbetter.com [certbetter.com]

- 4. pjlabs.com [pjlabs.com]

- 5. nata.com.au [nata.com.au]

- 6. L-(-)-Epinephrine-d3 | C9H13NO3 | CID 49849560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. L-(-)-Epinephrine-d3 | 1217733-17-9 [chemicalbook.com]

- 8. caymanchem.com [caymanchem.com]

- 9. CAS 1217733-17-9: L-(-)-Epinephrine-d3 | CymitQuimica [cymitquimica.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]

Methodological & Application

Application Note: Precision Quantitation of L-(-)-Epinephrine-d3 in Urine via WCX-SPE and LC-MS/MS

Executive Summary & Clinical Significance

The accurate quantification of urinary catecholamines—specifically Epinephrine (Adrenaline)—is the cornerstone of biochemical diagnosis for pheochromocytoma and paraganglioma, rare neuroendocrine tumors. Because urine is a complex matrix containing high salt concentrations, urea, and interfering organic acids, traditional HPLC-ECD methods often suffer from insufficient specificity.

This protocol details a robust LC-MS/MS methodology utilizing L-(-)-Epinephrine-d3 (N-methyl-d3) as a stable isotope-labeled internal standard (IS). The inclusion of the d3-IS is non-negotiable for clinical rigor; it compensates for the severe ionization suppression typical of urinary matrices and corrects for recovery losses during Solid Phase Extraction (SPE).

Key Technical Advantages[1][2]

-

Analyte Specificity: Pentafluorophenyl (PFP) chromatography separates Epinephrine from its isobaric isomer, Norepinephrine.

-

Matrix Elimination: Weak Cation Exchange (WCX) SPE removes anionic and neutral interferences.

-

Data Integrity: Deuterated IS corrects for "matrix effects" in real-time.

Chemical & Physical Profile

The Analyte and Internal Standard

Epinephrine is a polar, hydrophilic catecholamine.[1] The "d3" internal standard replaces three hydrogens on the N-methyl group with deuterium. This position is chemically stable and does not exchange with the solvent protons (unlike hydroxyl protons).

| Property | L-(-)-Epinephrine (Target) | L-(-)-Epinephrine-d3 (IS) |

| CAS Number | 51-43-4 | 1189977-29-4 (N-methyl-d3) |

| Molecular Formula | C9H13NO3 | C9H10D3NO3 |

| Molecular Weight | 183.20 g/mol | 186.22 g/mol |

| Precursor Ion [M+H]+ | 184.1 | 187.1 |

| pKa Values | pKa1 ~8.7 (Phenolic), pKa2 ~9.9 (Amine) | Same |

| Solubility | High in water; degrades in alkali | Same |

Pre-Analytical Stability (Critical)

Catecholamines are notoriously unstable at neutral or alkaline pH due to auto-oxidation (turning urine dark/brown).

-

Requirement: Urine must be acidified to pH < 3.0 immediately upon collection using 6M HCl (approx. 10-20 mL per 24h collection).

-

Storage: Acidified samples are stable at 4°C for 7 days or -20°C for >30 days [1].

Analytical Method Development: The "Why"

Chromatography: PFP vs. C18

Standard C18 columns struggle to retain polar catecholamines, often requiring ion-pairing reagents that contaminate MS sources.

-

Recommendation: Use a Pentafluorophenyl (PFP) column.

-

Mechanism: PFP phases offer pi-pi interactions and hydrogen bonding, providing superior retention for polar bases and crucial separation of Epinephrine from Norepinephrine.

Solid Phase Extraction (SPE): WCX

We utilize a Weak Cation Exchange (WCX) mechanism.

-

Logic: At pH 6.0–7.0, the Epinephrine amine is protonated (

), and the WCX sorbent (carboxylate) is ionized (

Visualizing the Workflow

The following diagram illustrates the critical path from sample to data, highlighting where the d3-IS corrects errors.

Caption: Analytical workflow for urinary catecholamines. The d3-IS is added prior to any manipulation to track recovery throughout the entire process.

Detailed Protocol

Reagents & Equipment[3]

-

IS Stock: L-(-)-Epinephrine-d3 (100 µg/mL in MeOH/0.1% Formic Acid).

-

SPE Plate: Waters Oasis WCX (30 mg) or Phenomenex Strata-X-CW.

-

LC Column: Agilent Pursuit PFP or Restek Raptor Biphenyl (100 x 2.1 mm, 2.6 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Methanol + 0.1% Formic Acid.

Sample Preparation (Step-by-Step)

-

Thaw: Thaw acidified urine samples at room temperature. Vortex for 30 seconds.

-

Aliquot: Transfer 200 µL of urine into a 2 mL deep-well plate.

-

Internal Standard Addition: Add 20 µL of Working IS Solution (100 ng/mL Epinephrine-d3). Note: Final concentration of IS in sample is 10 ng/mL.

-

Hydrolysis (Optional): If total catecholamines are required (rare for Pheo), add 20 µL of

-glucuronidase and incubate at 37°C for 2 hours. For free catecholamines (standard), skip this. -

Neutralization: Add 600 µL of 100 mM Ammonium Acetate buffer (pH 7.0).

-

Check: Verify pH is between 6.0 and 7.5. This is critical for WCX binding.

-

SPE Extraction (WCX)

-

Condition: 1 mL Methanol.

-

Equilibrate: 1 mL Water.

-

Load: Apply the pre-treated sample (~820 µL) at low vacuum (1-2 mL/min).

-

Wash 1: 1 mL 100 mM Ammonium Acetate (pH 7.0). Removes anionic interferences.

-

Wash 2: 1 mL Methanol. Removes hydrophobic neutrals.

-

Dry: High vacuum for 2 minutes to remove residual organic solvent.

-

Elute: 2 x 400 µL of 5% Formic Acid in Methanol .

-

Mechanism: The acid protonates the WCX sorbent carboxyl groups, releasing the positively charged epinephrine.

-

-

Evaporation: Evaporate eluate to dryness under

at 40°C. -

Reconstitution: Reconstitute in 100 µL of Mobile Phase A (Water/0.1% FA).

LC-MS/MS Parameters

Gradient Profile:

| Time (min) | % Mobile Phase B (MeOH) | Flow Rate (mL/min) |

|---|---|---|

| 0.00 | 2% | 0.4 |

| 0.50 | 2% | 0.4 |

| 3.50 | 90% | 0.4 |

| 4.50 | 90% | 0.4 |

| 4.60 | 2% | 0.4 |

| 6.50 | 2% | 0.4 |

MRM Transitions (ESI Positive Mode):

| Analyte | Precursor (m/z) | Product (m/z) | Role | Collision Energy (V) |

|---|---|---|---|---|

| Epinephrine | 184.1 | 166.1 | Quantifier (-H2O) | 12 |

| 184.1 | 107.1 | Qualifier (Benzyl) | 22 | |

| Epinephrine-d3 | 187.1 | 169.1 | IS Quantifier | 12 |

| | 187.1 | 110.1 | IS Qualifier | 22 |

Note on d3 Transitions: We select the 187->169 transition because it retains the N-methyl-d3 label. The 187->107 transition would lose the label (forming the benzyl cation), which is acceptable but less specific if label scrambling occurs [2].

Validation & Quality Control

Linearity & Range

-

Range: 0.5 ng/mL to 500 ng/mL.

-

Curve Fit: Linear, 1/x² weighting.

-

Requirement:

.

Matrix Effects (The "Ion Suppression" Test)

To validate the IS effectiveness, perform a post-column infusion experiment.

-

Infuse Epinephrine-d3 constant flow into the MS.

-

Inject a blank urine extract via LC.

-

Observe the baseline. A dip in the baseline indicates ion suppression.

-

Acceptance: The IS response should track the Analyte response identically. If the IS is suppressed by 50%, the Analyte is also suppressed by 50%, making the ratio accurate.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Recovery (<40%) | pH during load was too low (<5.0) or too high (>8.5). | Ensure sample pH is 6.0–7.5 before loading on WCX. |

| Peak Tailing | Secondary interactions with silanols. | Use a column with high carbon load or increase buffer strength. |

| Signal Drift | Source contamination from urine salts. | Divert flow to waste for the first 1.0 min (salts elute in void). |

| Isobaric Interference | Norepinephrine co-elution. | Verify PFP column selectivity; Norepi elutes before Epi. |

References

-

Mayo Clinic Laboratories. (2024). Catecholamine Fractionation, Free, 24 Hour, Urine - Clinical & Interpretive.[2] Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). (2013). Laboratory Procedure Manual: Urine Catecholamines. Retrieved from [Link]

-

PubChem. (2025). L-Epinephrine-d3 Compound Summary. National Library of Medicine.[3] Retrieved from [Link][3]

Sources

- 1. Analysis of catecholamines in urine by unique LC/MS suitable ion-pairing chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stability of urinary fractionated metanephrines and catecholamines during collection, shipment, and storage of samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. L-(-)-Epinephrine-d3 | C9H13NO3 | CID 49849560 - PubChem [pubchem.ncbi.nlm.nih.gov]

Topic: L-(-)-Epinephrine-d3 for Pharmacokinetic Studies of Epinephrine

An Application Guide for Researchers

Abstract

This technical guide provides a comprehensive framework for the use of L-(-)-Epinephrine-d3 as a stable isotope-labeled internal standard (SIL-IS) in pharmacokinetic (PK) studies of epinephrine. Accurate quantification of epinephrine in biological matrices is challenging due to its endogenous presence, rapid metabolism, and low physiological concentrations. This document details the principles of isotope dilution mass spectrometry (IDMS), provides validated, step-by-step protocols for plasma sample analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and discusses method validation in accordance with regulatory guidelines. The methodologies and insights presented herein are intended to equip researchers, scientists, and drug development professionals with the tools to develop robust, accurate, and reproducible bioanalytical assays for epinephrine.

Introduction: The Challenge of Epinephrine Quantification

Epinephrine (also known as adrenaline) is a critical catecholamine that functions as both a hormone and a neurotransmitter, playing a central role in the "fight-or-flight" response.[1] Therapeutically, it is the first-line treatment for life-threatening conditions such as anaphylaxis and cardiac arrest.[2][3] Given its potent and wide-ranging physiological effects, characterizing the pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—of administered epinephrine is crucial for optimizing dosing strategies and ensuring patient safety.

However, several factors complicate its accurate measurement in biological fluids:

-

Endogenous Baseline: The body naturally produces epinephrine, creating a physiological background that must be distinguished from the exogenously administered drug.

-

Rapid Metabolism: Epinephrine has a very short plasma half-life, typically less than five minutes, as it is rapidly degraded by enzymes like monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[4][5]

-

Low Concentrations: Physiological and therapeutic concentrations are often in the low picogram to nanogram per milliliter range, demanding highly sensitive analytical methods.[6]

-

Sample Instability: Catecholamines are prone to oxidation, requiring special handling and stabilization procedures during sample collection and preparation.[7][8]

To overcome these challenges, the gold standard in bioanalysis is isotope dilution mass spectrometry, which employs a stable isotope-labeled internal standard.[9] L-(-)-Epinephrine-d3, a deuterated analog of epinephrine, is the ideal internal standard for this purpose.

The Principle: Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a powerful analytical technique that ensures precise quantification by correcting for variability during the analytical process.[9] The use of a deuterated internal standard like L-(-)-Epinephrine-d3 is central to this approach.

Core Tenets of IDMS with L-(-)-Epinephrine-d3:

-

Chemical Equivalence: L-(-)-Epinephrine-d3 is chemically identical to the native analyte (epinephrine). This means it exhibits the same behavior during sample extraction, chromatography, and ionization in the mass spectrometer.[10][11]

-

Mass Differentiation: The substitution of three hydrogen atoms with deuterium atoms gives L-(-)-Epinephrine-d3 a distinct, higher mass. This mass difference allows the mass spectrometer to detect and quantify the analyte and the internal standard simultaneously and independently.

-

Correction for Variability: A known, fixed amount of L-(-)-Epinephrine-d3 is added to every sample, calibrator, and quality control (QC) at the very beginning of the sample preparation process. Because it behaves identically to the analyte, any loss of epinephrine during extraction or any signal fluctuation due to matrix effects will be mirrored by a proportional loss or fluctuation in the L-(-)-Epinephrine-d3 signal.[12][13]

-

Ratio-Based Quantification: The final concentration is calculated based on the ratio of the analyte's response to the internal standard's response. This ratio remains constant even if absolute signal intensities vary, leading to highly accurate and precise results.

The workflow below illustrates how the internal standard is used to ensure analytical robustness.

Detailed Bioanalytical Protocol: LC-MS/MS Method

This section provides a robust protocol for the quantification of epinephrine in human plasma. It is essential to adapt and validate this method in your own laboratory.

Materials and Equipment

| Item | Description / Recommended Source | Purpose |

| Analyte Standard | L-(-)-Epinephrine, high purity (>98%) | Preparation of calibrators and QCs |

| Internal Standard | L-(-)-Epinephrine-d3, high isotopic & chemical purity (>98%) | Internal standard for quantification |

| Biological Matrix | K2-EDTA human plasma; charcoal-stripped plasma for calibrators | Sample matrix; analyte-free matrix for standard curve |

| Reagents | LC-MS grade acetonitrile, methanol, formic acid, water | Mobile phases and extraction solvents |

| Stabilizers | EDTA, Sodium metabisulfite | Prevents oxidation of catecholamines in plasma[8] |

| Extraction Supplies | Solid Phase Extraction (SPE) cartridges (e.g., Weak Cation Exchange) | Sample cleanup and concentration[14] |

| Instrumentation | UPLC/HPLC system coupled to a triple quadrupole mass spectrometer | Chromatographic separation and detection |

| Labware | Silanized glass tubes or low-binding polypropylene tubes | Minimizes analyte adsorption[8] |

Step-by-Step Sample Preparation Protocol (SPE)

Solid-phase extraction (SPE) is a highly effective method for cleaning up and concentrating catecholamines from complex matrices like plasma.[15]

-

Sample Pre-treatment:

-

Thaw plasma samples on ice. To 500 µL of plasma (sample, calibrator, or QC), add 25 µL of a stabilizer solution (e.g., EDTA and sodium metabisulfite) to prevent degradation.[8]

-

Add 50 µL of the L-(-)-Epinephrine-d3 working solution (the internal standard) and vortex briefly.

-

Add 500 µL of 0.1 M HCl to precipitate proteins and acidify the sample. Vortex for 30 seconds, then centrifuge at 10,000 x g for 10 minutes at 4°C.

-

-

SPE Cartridge Conditioning:

-

Condition a weak cation exchange (WCX) SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent bed to dry.

-

-

Sample Loading:

-

Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

-

-

Washing Steps:

-

Wash the cartridge with 1 mL of water to remove salts and polar interferences.

-

Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

-

-

Elution:

-

Elute the epinephrine and L-(-)-Epinephrine-d3 from the cartridge using 2 x 500 µL aliquots of 5% formic acid in methanol into a clean collection tube.[8]

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 35-40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water). Vortex to ensure complete dissolution. The sample is now ready for LC-MS/MS analysis.

-

LC-MS/MS Instrumental Parameters

The following are typical starting parameters. Optimization is required for specific instrumentation.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Condition | Rationale |

| Column | Reversed-phase C18 or PFP (pentafluorophenyl), e.g., 2.1 x 100 mm, 1.8 µm | Provides good retention and selectivity for polar catecholamines.[14] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier for good peak shape and ionization efficiency. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |

| Flow Rate | 0.4 - 0.5 mL/min | Typical for UPLC systems to ensure sharp peaks. |

| Gradient | Start at 2% B, ramp to 30% B over 2 min, then ramp to 90% B, hold, and re-equilibrate. | Separates epinephrine from other endogenous components. |

| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |

| Column Temp. | 40°C | Ensures reproducible retention times. |

Table 2: Mass Spectrometry (MS) Parameters

| Parameter | Condition | Rationale |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Epinephrine readily forms positive ions in an acidic mobile phase. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |

| MRM Transition (Epinephrine) | Q1: 184.1 -> Q3: 166.1 | Precursor ion [M+H]+ and a stable, high-intensity product ion. |

| MRM Transition (Epinephrine-d3) | Q1: 187.1 -> Q3: 169.1 | Differentiated by +3 Da mass shift for both precursor and product. |

| Dwell Time | 50-100 ms | Sufficient time to acquire >15 data points across a chromatographic peak. |

| Collision Energy (CE) | Optimize experimentally | Energy required to fragment the precursor ion into the desired product ion. |

Bioanalytical Method Validation: Ensuring Data Integrity

A bioanalytical method must be rigorously validated to ensure its reliability, as per guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).[16][17] The use of a SIL-IS like L-(-)-Epinephrine-d3 is strongly recommended by these guidelines.[18]

-

Selectivity: The method's ability to differentiate and quantify epinephrine from other components in the plasma. This is tested by analyzing at least six different lots of blank plasma to check for interferences. The response from interfering peaks should be less than 20% of the response at the Lower Limit of Quantification (LLOQ).[19]

-

Calibration Curve & Range: A calibration curve consisting of a blank, a zero (with IS), and at least six non-zero standards is prepared to define the relationship between the area ratio and concentration.[20] The range is defined by the LLOQ and the Upper Limit of Quantification (ULOQ).

-

Accuracy and Precision: Accuracy (% deviation from nominal) and precision (% coefficient of variation, CV) are assessed at multiple QC levels (low, mid, high, and LLOQ). Acceptance criteria are typically within ±15% (±20% for LLOQ).[20]

-

Matrix Effect: This assesses the impact of the biological matrix on ionization. It is evaluated by comparing the response of the analyte in post-extraction spiked samples to the response in a clean solution. The use of L-(-)-Epinephrine-d3 is crucial here, as it co-elutes and experiences the same matrix effects, providing effective correction.[10][21]

-

Stability: The stability of epinephrine is evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term (bench-top) stability at room temperature, and long-term stability at frozen temperatures (e.g., -80°C).

Conclusion and Authoritative Recommendations

The use of L-(-)-Epinephrine-d3 as a stable isotope-labeled internal standard is indispensable for the accurate and precise quantification of epinephrine in pharmacokinetic studies. Its identical chemical properties ensure it effectively tracks the analyte through sample preparation and analysis, correcting for procedural losses and matrix-induced signal variability. The LC-MS/MS methodology detailed in this guide, when properly validated according to regulatory standards, provides the sensitivity, selectivity, and robustness required to generate high-quality data for drug development and clinical research. Adherence to these principles and protocols will ensure the integrity and reliability of pharmacokinetic data, ultimately contributing to a better understanding of epinephrine's therapeutic action.

References

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025).

- Patel, M., & Houghtaling, P. (n.d.). Epinephrine.

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). International Journal of Pharmaceutical and Bio-Medical Science.

- Deuterated internal standards and bioanalysis. (n.d.). AptoChem.

- Evaluation of the Analytical Parameters for Sensitive and Robust Quantitative Analysis of Catecholamines in Human Plasma with LC-MS. (n.d.). Thermo Fisher Scientific.

- van der Meijden, B. B., et al. (2020).

- Deuterated Standards for LC-MS Analysis. (2025).

- A simple analysis of catecholamines in cell medium by LC/MS/MS using an ion-pairing reagent added to final extracts. (n.d.). Shimadzu.

- Bergmann, M. L., et al. (2020). Highly sensitive LC-MS/MS analysis of catecholamines in plasma. Clinical Biochemistry.

- Reversed-phase UPLC-MS/MS Analysis of Plasma Catecholamines and Metanephrines for Clinical Research. (n.d.).

- Adrenalin (Epinephrine): Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). RxList.

- A Technical Guide to Deuterated Internal Standards in Quantitative Mass Spectrometry. (n.d.). Benchchem.

- A Comparative Guide to FDA Guidelines for Bioanalytical Method Validation with Internal Standards. (n.d.). Benchchem.

- Worm, M., & Dölle-Bierke, S. (2021). The pharmacokinetics of epinephrine/adrenaline autoinjectors. Allergy, Asthma & Clinical Immunology.

- Müller, C., et al. (2013). Pharmacokinetics and pharmacodynamics of moist inhalation epinephrine using a mobile inhaler. European Journal of Clinical Pharmacology.

- Walden, L. (2024). Epinephrine Pharmacokinetics - Beginner's Guide.

- Zhao, X., et al. (2022). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. Molecules.

- Catecholamine Analysis in Plasma or Urine. (n.d.). Amuza Inc.

- Plasma Catecholamines by LC/MS/MS. (2016). Agilent.

- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA.

- Yamatodani, A., et al. (1985). Automated Analysis for Plasma Epinephrine and Norepinephrine by Liquid Chromatography, Including a Sample Cleanup Procedure. Clinical Chemistry.

- Ji, C., et al. (2012). Simultaneous determination of plasma epinephrine and norepinephrine using an integrated strategy of a fully automated protein precipitation technique, reductive ethylation labeling and UPLC-MS/MS.

- Bioanalytical Method Validation Guidance for Industry. (2018). FDA.

- FDA Draft Guidance for Industry - Bioanalytical Method Validation. (2013).

- Bioanalytical Method Valid

- Müller, C., et al. (2013). Pharmacokinetics and pharmacodynamics of moist inhalation epinephrine using a mobile inhaler.

- Tong, S., et al. (2022). Pharmacokinetic and pharmacodynamic comparison of epinephrine, administered intranasally and intramuscularly: An integrated analysis. Annals of Allergy, Asthma & Immunology.

Sources

- 1. shop.latrinawaldenexamsolutions.com [shop.latrinawaldenexamsolutions.com]

- 2. The pharmacokinetics of epinephrine/adrenaline autoinjectors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and pharmacodynamics of moist inhalation epinephrine using a mobile inhaler - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epinephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Adrenalin (Epinephrine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 6. Highly sensitive LC-MS/MS analysis of catecholamines in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. agilent.com [agilent.com]

- 9. benchchem.com [benchchem.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. resolvemass.ca [resolvemass.ca]

- 12. texilajournal.com [texilajournal.com]

- 13. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 14. waters.com [waters.com]

- 15. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fda.gov [fda.gov]

- 17. fda.gov [fda.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 21. documents.thermofisher.com [documents.thermofisher.com]

Application of L-(-)-Epinephrine-d3 in Quantitative Metabolomics

A Technical Guide for High-Precision Analysis of Epinephrine using Isotope Dilution Mass Spectrometry

Introduction: The Critical Role of Internal Standards in Metabolomics

In the dynamic field of metabolomics, the pursuit of accurate and reproducible quantification of endogenous small molecules is paramount. This is particularly true for neurotransmitters and hormones like L-(-)-Epinephrine (Adrenaline), whose fluctuating concentrations can signify profound physiological or pathological states[1][2]. However, the inherent complexity of biological matrices (e.g., plasma, urine) introduces significant analytical challenges, including ion suppression, sample loss during preparation, and instrumental drift, all of which can compromise data integrity[3][4].

To surmount these obstacles, the use of stable isotope-labeled (SIL) internal standards is not merely a recommendation but a cornerstone of robust quantitative analysis. L-(-)-Epinephrine-d3, a deuterated analog of the endogenous catecholamine, serves as an ideal internal standard for mass spectrometry-based assays[5][6]. By incorporating three deuterium atoms, its mass is shifted by +3 Da, rendering it easily distinguishable from the native analyte by the mass spectrometer. Crucially, its chemical and physical properties remain nearly identical to the unlabeled epinephrine, ensuring it behaves similarly during sample extraction, chromatography, and ionization[3][4]. This co-eluting, chemically analogous standard allows for the precise correction of analytical variability through the principle of isotope dilution mass spectrometry (IDMS), a powerful technique for achieving the highest level of accuracy in quantification[7][8].

This comprehensive guide provides a detailed framework for the application of L-(-)-Epinephrine-d3 in metabolomics research. We will delve into the mechanistic underpinnings of IDMS, present a validated protocol for the analysis of epinephrine in biological fluids, and offer expert insights to ensure the generation of reliable and defensible data for researchers, scientists, and drug development professionals.

Part 1: The Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry is a definitive analytical technique that relies on altering the isotopic composition of the analyte in a sample to determine its concentration. The core principle involves the addition of a known amount of an isotopically enriched standard (the "spike"), in this case, L-(-)-Epinephrine-d3, to a sample containing an unknown amount of the native analyte (L-(-)-Epinephrine)[7][8].

After the spike is thoroughly mixed with the sample, the deuterated standard and the native analyte are treated as a single entity throughout the subsequent sample preparation and analysis steps. Any sample loss or variation in ionization efficiency will affect both the analyte and the internal standard proportionally. The mass spectrometer then measures the intensity ratio of the native analyte to the isotopically labeled standard. Since the amount of the added standard is known, the initial concentration of the native analyte can be calculated with high precision and accuracy from this ratio[7][8]. This methodology effectively cancels out most sources of analytical error, making it the gold standard for quantitative metabolomics.

Part 2: L-(-)-Epinephrine-d3 - Properties and Specifications

A thorough understanding of the internal standard's properties is essential for its effective use.

| Property | Value | Source |

| Chemical Name | 4-[(1R)-1-hydroxy-2-(trideuteriomethylamino)ethyl]benzene-1,2-diol | [9] |

| Synonyms | (R)-Epinephrine-d3, l-Epinephrine-d3 | [9] |

| CAS Number | 1217733-17-9 | [6] |

| Molecular Formula | C₉H₁₀D₃NO₃ | [5][6] |

| Molecular Weight | 186.22 g/mol | [9] |

| Purity | ≥98% deuterated forms (d₁-d₃) | [5] |

| Physical Form | White to Brown Solid | [1] |

| Solubility | Soluble in Aqueous Acid and Methanol | [1] |

| Storage | Hygroscopic, -20°C Freezer, Under Inert Atmosphere | [1] |

Part 3: Experimental Protocol - Quantification of Epinephrine in Human Plasma

This protocol provides a step-by-step workflow for the sensitive and accurate quantification of epinephrine in human plasma using L-(-)-Epinephrine-d3 and LC-MS/MS.

Materials and Reagents

-

L-(-)-Epinephrine (analyte standard)

-

L-(-)-Epinephrine-d3 (internal standard)

-

LC-MS grade Methanol

-

LC-MS grade Acetonitrile

-

LC-MS grade Water

-

Formic Acid (≥98%)

-

Ammonium Formate

-

Human Plasma (K₂EDTA as anticoagulant)

-

Solid Phase Extraction (SPE) cartridges (e.g., Weak Cation Exchange)

-

Microcentrifuge tubes

-

Autosampler vials with inserts

Causality Behind Choices: The selection of high-purity, LC-MS grade solvents and reagents is critical to minimize background noise and interfering peaks in the mass chromatograms. Weak cation exchange SPE is chosen for its ability to selectively retain catecholamines, which are positively charged at acidic pH, allowing for effective cleanup from the complex plasma matrix[10].

Workflow Overview

Caption: High-level workflow for epinephrine quantification.

Detailed Step-by-Step Methodology

1. Preparation of Stock and Working Solutions:

- Prepare 1 mg/mL stock solutions of L-(-)-Epinephrine and L-(-)-Epinephrine-d3 in 0.1% formic acid in water. Store at -80°C.

- From these stocks, prepare serial dilutions to create calibration curve standards and a working solution of the internal standard (e.g., 100 ng/mL). Working solutions should be prepared fresh daily to prevent degradation[11].

2. Sample Preparation:

- Thaw frozen plasma samples on ice. To a 1.5 mL microcentrifuge tube, add 300 µL of plasma[10].

- Add 50 µL of the L-(-)-Epinephrine-d3 internal standard working solution to all samples, calibrators, and quality controls (QCs). Vortex briefly.

- Add 600 µL of cold acetonitrile containing 0.5% formic acid to precipitate proteins[12]. Vortex for 30 seconds.

- Centrifuge at 12,000 x g for 10 minutes at 4°C.

- Transfer the supernatant to a new tube for SPE.

3. Solid Phase Extraction (SPE):

- Condition the weak cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of 50 mM ammonium acetate[10].

- Load the supernatant from the protein precipitation step onto the conditioned cartridge.

- Wash the cartridge with 1 mL of 50 mM ammonium acetate, followed by 1 mL of methanol to remove interfering substances[10].

- Elute the epinephrine and epinephrine-d3 with 1 mL of 5% formic acid in methanol[10].

- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in 2% methanol)[10][12]. Transfer to an autosampler vial.

LC-MS/MS Parameters

Liquid Chromatography (LC):

-

System: UHPLC system

-

Column: ACE Excel 2 C18-PFP, 100 x 2.1 mm, 2µm, or equivalent[10]. The PFP (pentafluorophenyl) phase provides unique selectivity for catecholamines.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 10 µL

-

Gradient:

-

0-2.0 min: 2% B

-

2.0-8.0 min: Linear gradient to 60% B

-

8.0-8.5 min: Linear gradient to 95% B

-

8.5-9.5 min: Hold at 95% B

-

9.5-10.0 min: Return to 2% B

-

10.0-12.0 min: Re-equilibration

-

Mass Spectrometry (MS):

-

System: Triple Quadrupole Mass Spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Monitoring Mode: Multiple Reaction Monitoring (MRM)

-

Key Settings (instrument-dependent, requires optimization):

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| L-(-)-Epinephrine | 184.1 | 166.1 | Optimized (e.g., 15) |

| L-(-)-Epinephrine-d3 | 187.1 | 169.1 | Optimized (e.g., 15) |

Note: The primary fragmentation event for epinephrine is the neutral loss of water. Optimization of collision energy is crucial for maximizing signal intensity and must be performed for each specific instrument.

Data Analysis and Quantification

-

Calibration Curve: Prepare a calibration curve by spiking known concentrations of the L-(-)-Epinephrine standard into a surrogate matrix (e.g., charcoal-stripped plasma or a buffered solution)[11]. Process these calibrators alongside the unknown samples.

-

Peak Integration: Integrate the chromatographic peaks for both the native epinephrine and the L-(-)-Epinephrine-d3 internal standard.

-

Ratio Calculation: For each sample and calibrator, calculate the peak area ratio of the analyte to the internal standard.

-

Quantification: Plot the peak area ratios of the calibrators against their known concentrations. Apply a linear regression model to generate a standard curve. Use the equation from this curve to determine the concentration of epinephrine in the unknown samples based on their measured peak area ratios.

Part 4: Method Validation and Quality Control

A robust analytical method requires rigorous validation to ensure its performance is suitable for its intended purpose[14][15]. Key validation parameters include:

-

Linearity: Assessed by the correlation coefficient (R²) of the calibration curve, which should be >0.99.

-

Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations within the calibration range. Accuracy should be within ±15% of the nominal value, and precision (%CV) should be ≤15%[16].

-

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (within ±20% and ≤20% respectively)[16].

-

Selectivity: Assessed by analyzing blank matrix samples to ensure no endogenous interferences co-elute and are detected at the same MRM transitions as the analyte or internal standard.

-

Matrix Effect: Evaluated to ensure that components of the biological matrix do not cause significant ion suppression or enhancement that is not corrected by the internal standard.

-

Stability: Assessed under various conditions (freeze-thaw, short-term benchtop, long-term storage) to ensure the analyte remains stable throughout the sample handling and analysis process.

Part 5: Epinephrine Metabolism and Signaling Context

Understanding the biological context of epinephrine is crucial for interpreting metabolomics data. Epinephrine is synthesized from the amino acid tyrosine through a series of enzymatic steps primarily in the adrenal medulla[17].

Caption: Simplified biosynthetic pathway of Epinephrine.

Once released into the bloodstream, epinephrine acts as a key mediator of the "fight-or-flight" response by binding to adrenergic receptors on various cells[2][18]. This binding initiates a signal transduction cascade, often involving the second messenger cyclic AMP (cAMP), which leads to downstream physiological effects such as increased heart rate, mobilization of glucose from glycogen, and bronchodilation[18][19][20]. Accurate measurement of epinephrine levels using methods like the one described here is vital for research into stress physiology, cardiovascular disease, and certain types of tumors like pheochromocytoma.

Conclusion

L-(-)-Epinephrine-d3 is an indispensable tool for the accurate and precise quantification of epinephrine in complex biological matrices. The use of isotope dilution mass spectrometry, enabled by this stable isotope-labeled standard, provides a self-validating system that corrects for analytical variability, thereby ensuring the highest degree of data reliability. The detailed protocol and validation guidelines presented in this application note offer a robust framework for researchers to implement this powerful technique in their metabolomics studies. By adhering to these principles, scientists can confidently measure epinephrine concentrations, paving the way for deeper insights into its role in health and disease.

References

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.[Link]

-

Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.[Link]

-

In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines. National Institutes of Health. [Link]

-

Catecholamine Analysis. Biotage. [Link]

-

Plasma Catecholamines by LC/MS/MS. Agilent. [Link]

-

Epinephrine | C9H13NO3 | CID 5816. PubChem, National Institutes of Health. [Link]

-

L-(-)-Epinephrine-d3 | C9H13NO3 | CID 49849560. PubChem, National Institutes of Health. [Link]

- Method for simultaneously determining epinephrine and metabolite thereof based on LC-MC/MS.

-

Method validation strategies involved in non-targeted metabolomics. PubMed, National Institutes of Health. [Link]

-

Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. National Institutes of Health. [Link]

-

What Is Isotope Dilution Mass Spectrometry?. YouTube. [Link]

-

Response to a signal. Khan Academy. [Link]

-

Do Deuterium Labeled Internal Standards Correct for Matrix Effects in LC-MS/MS Assays? A Case Study Using Plasma Free Metanephrine and Normetanephrine. ResearchGate. [Link]

-

Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites. ResearchGate. [Link]

-

Mass spectrometry-based metabolomics: a guide for annotation, quantification and best reporting practices. National Institutes of Health. [Link]

-

Epinephrine Signaling Pathway. YouTube. [Link]

-

Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. PubMed, National Institutes of Health. [Link]

-

Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Springer. [Link]

-

Qualitative and quantitative analysis/method validation in metabolomics. University of Alabama at Birmingham. [Link]

-

Method validation strategies involved in non-targeted metabolomics. ScienceDirect. [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research. [Link]

-

Adrenaline. Wikipedia. [Link]

-

Guideline on Isotope Dilution Mass Spectrometry. Office of Scientific and Technical Information. [Link]

-

Advanced Mass Spectrometry and Metabolomics Short Course. YouTube. [Link]

-

Challenges in the Metabolomics-Based Biomarker Validation Pipeline. National Institutes of Health. [Link]

-

Epinephrine Signal Transduction Pathway. AK Lectures. [Link]

Sources

- 1. L-(-)-Epinephrine-d3 | 1217733-17-9 [chemicalbook.com]

- 2. Epinephrine | C9H13NO3 | CID 5816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. resolvemass.ca [resolvemass.ca]

- 4. resolvemass.ca [resolvemass.ca]

- 5. caymanchem.com [caymanchem.com]

- 6. L-(-)-Epinephrine-d3 | CAS 1217733-17-9 | LGC Standards [lgcstandards.com]

- 7. youtube.com [youtube.com]

- 8. osti.gov [osti.gov]

- 9. L-(-)-Epinephrine-d3 | C9H13NO3 | CID 49849560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. data.biotage.co.jp [data.biotage.co.jp]

- 11. In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. agilent.com [agilent.com]

- 13. CN110672755A - Method for simultaneously determining epinephrine and metabolite thereof based on LC-MC/MS - Google Patents [patents.google.com]

- 14. Method validation strategies involved in non-targeted metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Challenges in the Metabolomics-Based Biomarker Validation Pipeline - PMC [pmc.ncbi.nlm.nih.gov]

- 16. uab.edu [uab.edu]

- 17. Adrenaline - Wikipedia [en.wikipedia.org]

- 18. Khan Academy [khanacademy.org]

- 19. m.youtube.com [m.youtube.com]

- 20. aklectures.com [aklectures.com]

Application of L-(-)-Epinephrine-d3 in Clinical Trials for Pheochromocytoma: A Technical Guide

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of L-(-)-Epinephrine-d3 as an internal standard for the quantitative analysis of epinephrine in clinical trials for pheochromocytoma. This guide is designed to offer not just procedural steps, but also the scientific rationale behind these methodologies, ensuring robust and reliable data generation.

Introduction: The Diagnostic Challenge of Pheochromocytoma and the Role of Precision Biomarkers

Pheochromocytomas are rare neuroendocrine tumors originating from the chromaffin cells of the adrenal medulla, responsible for the synthesis and secretion of catecholamines, primarily epinephrine and norepinephrine.[1] The unregulated and often episodic release of these hormones can lead to severe hypertension, cardiac arrhythmias, and other life-threatening cardiovascular events.[2] Consequently, the accurate measurement of catecholamines and their metabolites is the cornerstone of the biochemical diagnosis of pheochromocytoma.[3][4]

Clinical trials for novel diagnostic and therapeutic agents for pheochromocytoma, such as the study on the "Diagnosis of Pheochromocytoma" (NCT00004847), rely heavily on the precise quantification of plasma and urinary catecholamines and metanephrines.[2] Given the critical clinical decisions based on these measurements, the analytical methods employed must be of the highest accuracy and precision. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its superior sensitivity and specificity.[5]

A key challenge in LC-MS/MS-based bioanalysis is the potential for variability introduced during sample preparation and analysis, including matrix effects where components of the biological matrix (e.g., plasma, urine) can interfere with the ionization of the target analyte, leading to inaccurate quantification.[6] To mitigate these issues, the use of a stable isotope-labeled (SIL) internal standard is indispensable.[7] L-(-)-Epinephrine-d3, a deuterated analog of epinephrine, serves this critical role, ensuring the integrity of quantitative data in a clinical research setting.[8]

The Scientific Imperative for L-(-)-Epinephrine-d3 as an Internal Standard

The fundamental principle behind using a SIL internal standard is that it behaves chemically and physically almost identically to its non-labeled counterpart throughout the analytical process.[7] L-(-)-Epinephrine-d3 co-elutes with endogenous epinephrine during chromatography and experiences similar extraction recovery and ionization efficiency (or suppression/enhancement) in the mass spectrometer.[9] By adding a known concentration of L-(-)-Epinephrine-d3 to each sample at the beginning of the workflow, any variations in the analytical process that affect the endogenous epinephrine will also proportionally affect the deuterated standard. The ratio of the analyte's signal to the internal standard's signal is then used for quantification, effectively normalizing for any analytical variability and leading to highly accurate and precise results.[6]

Physicochemical Properties of L-(-)-Epinephrine-d3

| Property | Value | Source |

| Chemical Name | 4-[(1R)-1-Hydroxy-2-(methylamino-d3)ethyl]-1,2-benzenediol | [10] |

| CAS Number | 1217733-17-9 | [10][11] |

| Molecular Formula | C₉H₁₀D₃NO₃ | [8][10] |

| Molecular Weight | 186.22 g/mol | [10] |

| Appearance | Off-White to Pale Purple Solid | [10] |

| Storage | 2-8°C Refrigerator, Under inert atmosphere | [10] |

Catecholamine Biosynthesis and Metabolism in Pheochromocytoma

Understanding the biochemical pathway of catecholamine synthesis and metabolism is crucial for interpreting clinical data. In pheochromocytoma, the overproduction of epinephrine and norepinephrine is a key pathological feature. The following diagram illustrates this pathway.

Caption: Catecholamine biosynthesis pathway.

Protocol for Quantification of Plasma Epinephrine using LC-MS/MS with L-(-)-Epinephrine-d3 Internal Standard

This protocol is designed for a clinical research setting and should be validated in the end-user's laboratory.

Materials and Reagents

-

L-(-)-Epinephrine-d3 (≥98% isotopic purity)[8]

-

L-Epinephrine certified reference standard

-

LC-MS/MS grade water, acetonitrile, methanol, and formic acid

-

Human plasma (drug-free, stabilized with EDTA)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis WCX μElution Plate)

-

96-well plates

-

Refrigerated centrifuge

Preparation of Standards and Quality Controls

-

Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of L-Epinephrine and L-(-)-Epinephrine-d3 in 0.1% formic acid in water.

-

Working Standard Solutions: Serially dilute the L-Epinephrine stock solution with 50% methanol in water to prepare a series of working standards for the calibration curve.

-

Internal Standard Working Solution (1 ng/mL): Dilute the L-(-)-Epinephrine-d3 stock solution with 50% methanol in water.

-

Calibration Curve Standards and Quality Controls (QCs): Spike drug-free human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 5-2500 pg/mL) and at least three levels of QCs (low, medium, high).

Sample Preparation: Solid Phase Extraction (SPE) Workflow

The following workflow is adapted from established methods for catecholamine extraction from plasma.

Caption: Solid Phase Extraction (SPE) workflow for plasma samples.

LC-MS/MS Instrumental Parameters

The following are example parameters and should be optimized for the specific instrument used.

Table 1: Example LC-MS/MS Parameters

| Parameter | Setting | Rationale |

| LC System | UPLC System (e.g., Waters ACQUITY, Agilent 1290) | Provides high resolution and rapid separation. |

| Column | Reversed-phase, e.g., ACQUITY UPLC HSS PFP (1.8 µm, 2.1 x 100 mm) | Pentafluorophenyl (PFP) chemistry offers unique selectivity for polar catecholamines. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation for positive ion mode ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for gradient elution. |

| Flow Rate | 0.5 mL/min | Typical for UPLC systems, balancing speed and efficiency. |

| Gradient | 2% B to 30% B over 1.5 min, then to 90% B over 0.5 min | A rapid gradient is crucial for high-throughput clinical analysis. |

| Injection Volume | 5 µL | A small injection volume minimizes matrix effects. |

| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex, Waters, Agilent, Thermo) | Required for sensitive and specific MRM quantification. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Catecholamines readily form positive ions. |

Table 2: Example MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Epinephrine | 184.1 | 166.1 | Optimized for instrument |

| L-(-)-Epinephrine-d3 | 187.1 | 169.1 | Optimized for instrument |

Note: The specific m/z values for L-(-)-Epinephrine-d3 may vary slightly based on the deuteration pattern. The values above assume a +3 Da shift. It is critical to confirm the exact mass of the specific lot of the internal standard being used. A d6-labeled epinephrine has also been reported with a precursor ion of 190.1 m/z.[12] The choice of product ion should be based on specificity and signal intensity.

Method Validation

The analytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

Table 3: Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | R² > 0.99 |

| Accuracy | The closeness of agreement between the measured value and the true value. | Within ±15% of nominal value (±20% at LLOQ) |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ) |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio > 10; meets accuracy and precision criteria. Published LLOQs for epinephrine in plasma are in the low pg/mL range.[13] |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interfering peaks at the retention time of the analyte and internal standard. |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | The matrix factor should be consistent across different lots of matrix. |

| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. | Should be consistent and reproducible. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should remain within ±15% of the initial concentration under various storage and handling conditions. |

Data Analysis and Interpretation in a Clinical Trial Context

In a clinical trial for pheochromocytoma, the validated LC-MS/MS method would be used to analyze patient samples collected at specified time points. The concentration of epinephrine in each sample is calculated from the calibration curve by plotting the peak area ratio of epinephrine to L-(-)-Epinephrine-d3 against the nominal concentration of the calibrators.

The resulting data on plasma epinephrine levels, along with other catecholamines and metanephrines, would be used to:

-

Establish a baseline biochemical profile for each patient.

-

Monitor the response to a therapeutic intervention.

-

Assess the diagnostic accuracy of a new imaging agent or biomarker.

It is crucial to interpret these results in the context of the patient's clinical presentation, concomitant medications, and sample collection conditions (e.g., supine vs. seated), as these factors can influence catecholamine levels.[3]

Conclusion

The use of L-(-)-Epinephrine-d3 as an internal standard in LC-MS/MS-based quantification of epinephrine is a critical component of modern clinical trials for pheochromocytoma. This approach ensures the generation of high-quality, reliable data necessary for the accurate diagnosis, monitoring, and development of new treatments for this challenging disease. The detailed protocols and validation guidelines presented in this document provide a framework for the successful implementation of this essential analytical technique in a clinical research setting.

References

-

Ji, C., et al. (2010). Simultaneous determination of plasma epinephrine and norepinephrine using an integrated strategy of a fully automated protein precipitation technique, reductive ethylation labeling and UPLC-MS/MS. Analytica Chimica Acta, 678(1), 93-100. Available from: [Link]

-

Agilent Technologies. (2016). Plasma Catecholamines by LC/MS/MS. Application Note. Available from: [Link]

-

Chan, E. C., et al. (2015). Development and validation of a specific and sensitive LC-MS/MS method for quantification of urinary catecholamines and application in biological variation studies. Clinical Biochemistry, 48(1-2), 61-68. Available from: [Link]

-

Jian, M., et al. (2021). A 3-min UPLC-MS/MS method for the simultaneous determination of plasma catecholamines and their metabolites: Method verification and diagnostic efficiency. Clinical Biochemistry, 87, 67-73. Available from: [Link]

-

Li, Y., et al. (2019). Validation of an improved liquid chromatography tandem mass spectrometry method for rapid and simultaneous analysis of plasma catecholamine and their metabolites. Journal of Chromatography B, 1128, 121785. Available from: [Link]

-

Waters Corporation. (n.d.). Reversed-phase UPLC-MS/MS Analysis of Plasma Catecholamines and Metanephrines for Clinical Research. Application Note. Available from: [Link]

-

Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Available from: [Link]

-

Biotage. (2015). Catecholamine Analysis: Evaluation of Method Optimization to Improve Sensitivity and Reduce Limits of Quantitation using LC-MS/MS. Poster. Available from: [Link]

-

Chan, E. C., et al. (2015). Development and validation of a specific and sensitive LC-MS/MS method for quantification of urinary catecholamines and application in biological variation studies. PubMed. Available from: [Link]

-

Danaceau, J. P., Chambers, E. E., & Fountain, K. J. (n.d.). Rapid and Simultaneous Analysis of Plasma Catecholamines and Metanephrines Using Mixed-Mode SPE and Hydrophilic Interaction Chromatography (HILIC) for Clinical Research. Waters Corporation. Available from: [Link]

-

ResearchGate. (n.d.). Product ion spectra for (a) epinephrine, (b) epinephrine-D3, (c)... Available from: [Link]

-

de Jong, W. H. A., et al. (2020). In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines. Analytical Chemistry, 92(13), 8857–8865. Available from: [Link]

-

Eisenhofer, G., et al. (2023). Biochemical Assessment of Pheochromocytoma and Paraganglioma. Endocrine Reviews, 44(5), 862-909. Available from: [Link]

- Google Patents. (n.d.). CN108329218B - Preparation method of (R) -epinephrine.

-

National Institutes of Health. (n.d.). Protocol Details - Diagnosis and Treatment of Pheochromocytoma and Paraganglioma. Available from: [Link]

- Google Patents. (n.d.). CN110672755A - Method for simultaneously determining epinephrine and metabolite thereof based on LC-MC/MS.

-

ResearchGate. (n.d.). Chromatograms of catecholamines and their deuterated internal standards... Available from: [Link]

-

ResearchGate. (n.d.). Metabolic pathways for catecholamine synthesis and melanin formation... Available from: [Link]

-

ClinicalTrials.gov. (n.d.). Diagnosis of Pheochromocytoma. Available from: [Link]

-

Wikipedia. (n.d.). Catecholamine. Available from: [Link]

-

Sneader, W. (2001). The discovery and synthesis of epinephrine. Drug News & Perspectives, 14(8), 491-494. Available from: [Link]

-

Pheo Para Alliance. (n.d.). Pheochromocytoma and Paraganglioma: An Endocrine Society Clinical Practice Guideline. Available from: [Link]

-

Pharmaffiliates. (n.d.). L-(-)-Epinephrine-d3. Available from: [Link]

-

ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Available from: [Link]

-

Endocrine Society. (2023). Biochemical Assessment of PPGL. Available from: [Link]

-

Pharmaguideline. (n.d.). Biosynthesis and Catabolism of Catecholamine. Available from: [Link]

-

ResearchGate. (n.d.). Biochemical Diagnosis of Pheochromocytoma and Paraganglioma. Available from: [Link]

-

PubChem. (n.d.). L-(-)-Epinephrine-d3. Available from: [Link]

-

Medscape. (2024). Pheochromocytoma Guidelines. Available from: [Link]

-

Sneader, W. (2005). Drug Discovery: A History. John Wiley & Sons. Available from: [Link]

-

National Center for Biotechnology Information. (2019). Biochemical Diagnosis of Pheochromocytoma and Paraganglioma. In: Feingold KR, et al., editors. Endotext [Internet]. South Dartmouth (MA): MDText.com, Inc. Available from: [Link]

-

Claustre, J., et al. (1987). Catecholamine sulfates as internal standards in HPLC determinations of sulfoconjugated catecholamines in plasma and urine. Journal of Chromatography B: Biomedical Sciences and Applications, 419, 324-329. Available from: [Link]

-

ResearchGate. (n.d.). Schematic representation of catecholamine synthesis and metabolism... Available from: [Link]

-

van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150. Available from: [Link]

-

YouTube. (2024). Pheochromocytoma and Paraganglioma: Biochemical Diagnosis and Imaging Localization. Available from: [Link]

-

PathBank. (n.d.). Catecholamine Biosynthesis. Available from: [Link]

Sources

- 1. Biochemical Diagnosis of Pheochromocytoma and Paraganglioma - Paraganglioma - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. NIH Clinical Center: Search the Studies [clinicalstudies.info.nih.gov]

- 3. Biochemical Assessment of Pheochromocytoma and Paraganglioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. emedicine.medscape.com [emedicine.medscape.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. L-(-)-Epinephrine-d3 | CAS 1217733-17-9 | LGC Standards [lgcstandards.com]

- 12. agilent.com [agilent.com]

- 13. Validation of an improved liquid chromatography tandem mass spectrometry method for rapid and simultaneous analysis of plasma catecholamine and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Principles: The "Why" of L-(-)-Epinephrine-d3

An In-Depth Guide to the Application of L-(-)-Epinephrine-d3 in Neuroscience Research

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust application of L-(-)-Epinephrine-d3, a stable isotope-labeled (SIL) analog of the endogenous neurotransmitter L-(-)-Epinephrine. The primary focus of this guide is to move beyond simple procedural lists and delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles.